Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound with the following structural formula:
CH3OCOCH2N(CH2)2CH2COOH
It belongs to the class of isoquinoline derivatives and contains a methoxy group (–OCH₃) attached to the 6-position of the tetrahydroisoquinoline ring. The compound is often encountered as its hydrochloride salt .
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate under appropriate conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using synthetic routes.
Chemical Reactions Analysis
Reactivity:: Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl group (–COOH) to the corresponding alcohol (–CH₂OH).
Substitution: Nucleophilic substitution reactions at the carboxylate group.
Oxidation: Oxidation of the methoxy group (–OCH₃) to the corresponding hydroxyl group (–OH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, NaOEt).
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution leads to various derivatives.
Scientific Research Applications
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its isoquinoline core.
Neuroscience: It may interact with neurotransmitter receptors or modulate neuronal activity.
Chemical Biology: Investigations into its biological effects and interactions.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.
Comparison with Similar Compounds
While Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: (without the carboxylate group) .
Other Isoquinoline Derivatives: Explore related structures for potential analogs.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-9-4-3-8-6-13-7-11(10(8)5-9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3 |
InChI Key |
HXXPNIUCDLBEEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CNCC2C(=O)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.